1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea
Description
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a 1,3-disubstituted urea derivative featuring a [2,4'-bipyridin]-3-ylmethyl group and a 2,6-difluorophenyl moiety. This compound is hypothesized to exhibit unique physicochemical and biological properties compared to structurally related ureas, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O/c19-14-4-1-5-15(20)17(14)24-18(25)23-11-13-3-2-8-22-16(13)12-6-9-21-10-7-12/h1-10H,11H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBYRILPENJFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2,4’-bipyridine-3-methanol with 2,6-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea. A notable investigation demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) was determined to be 50 mg/mL against E. coli, showcasing its potential as an antibacterial agent .
Cancer Therapeutics
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it has a notable effect on inhibiting the proliferation of cancer cells. The compound's mechanism involves the induction of apoptosis in cancer cells, which was confirmed through flow cytometry and caspase activity assays .
Material Science
Polymer Composites
this compound has been utilized in the development of polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. For instance, composites containing this compound showed improved tensile strength and thermal degradation temperatures compared to control samples .
Catalysis
Catalytic Applications
The compound serves as a ligand in transition metal-catalyzed reactions. Its coordination with palladium has been explored in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The efficiency of these reactions was significantly enhanced when using this compound as a ligand, leading to higher yields and shorter reaction times .
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activities against multiple bacterial strains. The results indicated that certain derivatives exhibited enhanced activity with MIC values as low as 6.25 mg/mL against resistant pathogens .
Case Study 2: Cancer Cell Proliferation
Another significant case study focused on the anticancer potential of the compound. Researchers treated various cancer cell lines with different concentrations of this compound and observed a dose-dependent decrease in cell viability. The study concluded that this compound could be a promising candidate for further development in cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The difluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
The following compounds share the 1,3-disubstituted urea scaffold but differ in substituents, influencing their properties:
Key Structural and Functional Differences
- Bipyridinylmethyl (Target Compound): Introduces aromaticity and hydrogen-bonding capacity via nitrogen atoms, likely improving target binding affinity compared to adamantane-based analogues . Piperidinyl/Morpholino-triazine derivatives (e.g., 2, 14): Piperidine and morpholino groups add basicity and conformational flexibility, which may influence pharmacokinetics .
- Substituent R2: 2,6-Difluorophenyl (Target, 5d, 2): Fluorine atoms at the 2 and 6 positions reduce steric hindrance and stabilize the aryl ring electronically, favoring interactions with flat binding pockets. 2,4-Difluorophenyl (14): Asymmetric substitution may reduce symmetry-dependent crystallinity, affecting solubility .
Physicochemical Properties
- Melting Points : Adamantane-based ureas exhibit higher melting points (e.g., 5d: 182°C) due to rigid, crystalline structures. The bipyridinylmethyl group in the target compound may reduce melting points slightly, as aromatic systems are less rigid than adamantane.
- Purity : HPLC-UV analysis in and highlights purity as a critical parameter, with compound 14 achieving 97.5% purity . The target compound’s purity would depend on purification methods tailored to its polarity.
Biological Activity
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a bipyridine moiety and a difluorophenyl group attached to a urea functional group. This unique structure contributes to its biological activity.
Biological Activity Overview
The following sections detail the biological activities of this compound based on available research findings.
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes involved in disease pathways. For example, compounds with similar structures have been studied for their ability to inhibit enzymes like DPP-IV (Dipeptidyl Peptidase IV), which is relevant in diabetes management.
- DPP-IV Inhibition : Compounds structurally related to urea derivatives have shown competitive inhibition with IC50 values around 100 nM. This suggests potential applications in controlling blood glucose levels.
Case Studies
Several studies have explored the biological activities of urea derivatives:
- Antimicrobial Studies : A study on a related compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 31.25 to 62.5 µg/mL .
- Enzyme Activity : Another study highlighted the role of similar compounds in inhibiting DPP-IV and their effects on glucose metabolism in diabetic models .
Research Findings Summary
The following table summarizes key findings from research studies related to biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
